
4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with ethene-2,1-diyl linkages and diphenylaniline groups, making it an interesting subject for research in organic electronics and photonics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) typically involves a multi-step process. One common method includes the condensation reaction of naphthalene derivatives with ethene-2,1-diyl and diphenylaniline groups. The reaction is often catalyzed by p-toluenesulfonic acid and carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce partially hydrogenated compounds .
科学的研究の応用
4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of 4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) involves its interaction with specific molecular targets and pathways. The compound can interact with electron-rich and electron-deficient sites, facilitating charge transfer processes. This makes it useful in electronic applications where efficient charge transport is required .
類似化合物との比較
Similar Compounds
- 4,4’-((1E,1’E)-1,4-Phenylenebis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
- 4,4’-((1E,1’E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
Uniqueness
Compared to similar compounds, 4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) offers unique structural features that enhance its electronic properties. The naphthalene core provides a rigid framework that improves stability and charge transport, making it particularly suitable for high-performance electronic applications .
特性
分子式 |
C50H38N2 |
|---|---|
分子量 |
666.8 g/mol |
IUPAC名 |
N,N-diphenyl-4-[(E)-2-[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-1-yl]ethenyl]aniline |
InChI |
InChI=1S/C50H38N2/c1-5-15-43(16-6-1)51(44-17-7-2-8-18-44)47-35-27-39(28-36-47)25-31-41-33-34-42(50-24-14-13-23-49(41)50)32-26-40-29-37-48(38-30-40)52(45-19-9-3-10-20-45)46-21-11-4-12-22-46/h1-38H/b31-25+,32-26+ |
InChIキー |
ZRRUDIXIMMOTLY-YESHOFFLSA-N |
異性体SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C4=CC=CC=C34)/C=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C5=CC=CC=C45)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


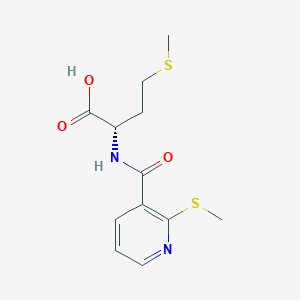
![1,2-Pyrrolidinedicarboxylic acid, 2-[[3-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329120.png)
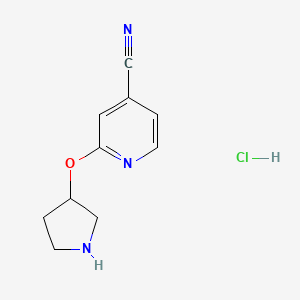
![3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B12329127.png)
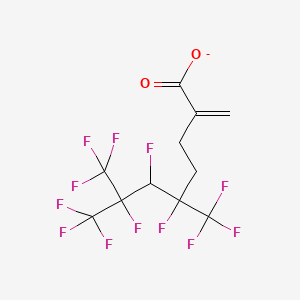
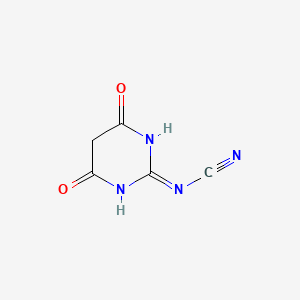
![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B12329162.png)
![chromium(3+);N-cyclohexylcyclohexanamine;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B12329166.png)
![Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine hydrochloride](/img/structure/B12329169.png)
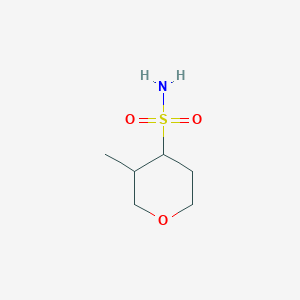
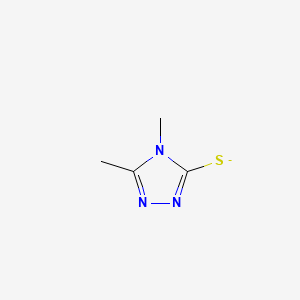

![(2R,3S,4E,5S)-3-(3,5-dichlorophenoxy)-2-[(3,5-dichlorophenoxy)methyl]-4-(fluoromethylidene)-5-methoxyoxolane](/img/structure/B12329204.png)
![[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B12329205.png)
